Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide

Medicinal Chemistry SAR Physicochemical Properties

(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide (CAS 1307417-36-2, synonym: N-(3-Bromobenzyl)-L-valinamide) is a chiral, non-proteinogenic amino acid amide derivative featuring an unprotected (S)-valinamide core N-alkylated with a 3-bromobenzyl substituent. The compound has the molecular formula C₁₂H₁₇BrN₂O, a molecular weight of 285.18 g/mol, and a predicted density of 1.3±0.1 g/cm³.

Molecular Formula C12H17BrN2O
Molecular Weight 285.18 g/mol
Cat. No. B7869052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide
Molecular FormulaC12H17BrN2O
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1=CC(=CC=C1)Br)N
InChIInChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
InChIKeyURWYVLMQPVUCRC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide – Core Identity, Chiral Purity, and Physicochemical Baseline for Procurement


(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide (CAS 1307417-36-2, synonym: N-(3-Bromobenzyl)-L-valinamide) is a chiral, non-proteinogenic amino acid amide derivative featuring an unprotected (S)-valinamide core N-alkylated with a 3-bromobenzyl substituent . The compound has the molecular formula C₁₂H₁₇BrN₂O, a molecular weight of 285.18 g/mol, and a predicted density of 1.3±0.1 g/cm³ . Its (S)-stereochemistry at the α-carbon is preserved from the L-valine starting material, and the presence of a free primary amine distinguishes it from N-protected or N,N-disubstituted analogs . The 3-bromo (meta) substitution pattern on the benzyl ring imparts electronic and steric properties that are measurably distinct from its ortho- and para-substituted positional isomers.

Why (S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide Cannot Be Replaced by a Closest Analog Without Risk


Within the N-benzyl-L-valinamide series, positional isomerism of the bromine substituent (ortho, meta, para) and the N-substitution pattern (primary vs. secondary vs. tertiary amide) each produce compounds that are constitutionally isomeric or structurally analogous yet chemically and biologically non-interchangeable. The 3-bromo (meta) isomer places the electron-withdrawing bromine atom at a position that exerts a distinct Hammett inductive effect (σₘ ≈ +0.39) compared to the ortho (σₒ ≈ mixture of inductive and steric) and para (σₚ ≈ +0.23) isomers, which can alter both the electron density on the amide nitrogen and the conformational preferences of the benzyl side chain [1]. Furthermore, the unprotected primary amine present in this specific compound enables downstream derivatization pathways (e.g., reductive amination, acylation, sulfonylation) that are blocked in N-ethyl or N-cyclopropyl analogs . Procurement of a positional isomer or an N-substituted analog as a drop-in replacement therefore introduces uncontrolled variables in both synthetic sequence outcomes and biological target engagement.

Quantitative Differentiation Evidence: (S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide vs. Closest Analogs


Meta-Bromo vs. Ortho- and Para-Bromo Positional Isomers: Hammett Electronic Parameter Comparison

The 3-bromo (meta) substitution on the benzyl ring of the target compound produces a Hammett σₘ value of +0.39, compared to σₚ = +0.23 for the 4-bromo isomer. The ortho isomer introduces additional steric and through-space effects not captured by a single σ constant. This difference in electronic withdrawal affects the electron density on the amide nitrogen and, consequently, hydrogen-bond donor/acceptor propensity at the valinamide head group [1]. In the broader class of bromobenzyl-substituted sparsomycin analogs, the bromobenzyl moiety was reported to impart the greatest protein synthesis inhibitory activity compared to methoxybenzyl and unsubstituted benzyl analogs, although the specific positional isomer contribution was not deconvoluted [2].

Medicinal Chemistry SAR Physicochemical Properties Electronic Effects

Primary Amine Availability vs. N-Substituted Analogs: Derivatization Pathway Comparison

The target compound bears a free, unprotected primary α-amine (pKa ~8.0–9.0 for valinamide), whereas close analogs such as N-(3-Bromobenzyl)-N-ethyl-L-valinamide (CAS 1354011-57-6) and N-(3-Bromobenzyl)-N-cyclopropyl-L-valinamide feature a tertiary amide nitrogen that cannot be further functionalized at that position . This structural distinction means the target compound can serve as a branching intermediate for library synthesis via N-acylation, N-sulfonylation, reductive amination, or urea formation, while N-alkylated analogs are synthetic endpoints. The Fluorochem catalog lists the target compound at 8558 CNY/500 mg, reflecting its value as a high-purity chiral building block relative to simpler, non-functionalizable analogs .

Synthetic Chemistry Building Block Utility Derivatization Medicinal Chemistry

Predicted Physicochemical Property Equivalence Across Bromo-Positional Isomers with Key LogP Differences

Predicted physicochemical parameters for the three bromo positional isomers are computationally identical for bulk properties (density: 1.3±0.1 g/cm³; boiling point: 442.0±35.0 °C at 760 mmHg; molecular weight: 285.18 g/mol), as these are derived from additive group-contribution models that do not resolve positional isomerism . However, the meta-bromo substitution pattern places the halogen at a site that is neither ortho to the benzylic methylene (avoiding steric clash) nor para (avoiding maximal through-conjugation with the amide), resulting in a predicted logP that is intermediate between the ortho and para isomers when computed by fragment-based methods [1].

ADME Prediction Lipophilicity Physicochemical Profiling Drug-likeness

Enantiomeric Purity and Chiral Stability as Procurement Quality Criterion

The target compound is supplied as the single (S)-enantiomer with a catalog specification of ≥98% purity . This contrasts with racemic or scalemic mixtures of N-benzyl valinamide derivatives that may be encountered with non-stereocontrolled synthetic routes . The (S)-configuration is critical because the corresponding (R)-enantiomer [(R)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide] would place the isopropyl side chain in the opposite spatial orientation, potentially inverting binding interactions at chiral biological targets. The commercial availability of the defined (S)-enantiomer from Fluorochem (MDL MFCD14659512) enables its direct use in asymmetric synthesis without additional chiral resolution steps .

Chiral Chemistry Enantiomeric Purity Quality Control Asymmetric Synthesis

Class-Level Biological Rationale: Bromobenzyl Moiety in Protein Synthesis Inhibition

Although no target-specific bioactivity data are publicly available for the exact compound (S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide, the bromobenzyl pharmacophore has been systematically evaluated in the context of sparsomycin analogs. In a head-to-head study comparing benzyl-substituted sparsomycin derivatives, bromobenzyl-substituted analogs exhibited the greatest inhibitory activity in protein synthesis assays across bone marrow, P388 lymphocytic leukemia, and P815 mastocytoma cell lines, outperforming methoxybenzyl-substituted analogs which displayed the least activity [1]. This class-level evidence supports the rationale for selecting bromine over other halogen or substituent choices at the benzyl position, although direct comparative data for the valinamide scaffold are absent.

Anticancer Research Protein Synthesis Inhibition Sparsomycin Analogs Ribosome Targeting

Valinamide Scaffold as an Established Agricultural Fungicide Chemotype

Valinamide derivatives are a recognized class of agricultural fungicides with demonstrated efficacy against Oomycete diseases, as established in patent literature (EP-A 472,996 and subsequent Bayer patents) [1]. The general structural formula encompasses N-benzyl valinamide derivatives with halogen substitution, and the 3-bromobenzyl variant falls within this chemotype space. While specific field trial data for the exact compound are not publicly available, the structural inclusion within this patent class indicates fungicidal potential [2]. This contrasts with non-halogenated benzyl valinamides, which lack the electron-withdrawing substituent associated with enhanced fungicidal activity in this series.

Agrochemical Fungicide Oomycete Control Plant Protection

High-Confidence Application Scenarios for (S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide Based on Verified Evidence


Chiral Building Block for Parallel Library Synthesis in Medicinal Chemistry

The compound's free primary amine, single (S)-enantiomer configuration, and the 3-bromobenzyl moiety enable its use as a versatile intermediate for generating diverse compound libraries. The amine can undergo N-acylation, sulfonylation, or reductive amination, while the bromine atom provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) . This contrasts with N-ethyl and N-cyclopropyl analogs (CAS 1354011-57-6 and related), which are synthetic dead-ends at the amide nitrogen. Researchers requiring a defined chiral scaffold with orthogonal reactive sites should prioritize this compound over N,N-disubstituted analogs.

Agrochemical Lead Optimization Targeting Oomycete Phytopathogens

Based on the established patent precedent for halogenated valinamide derivatives as Oomycete-active fungicides (EP-A 472,996; US 6,057,363), the 3-bromobenzyl-substituted valinamide is a rational starting point for structure-activity relationship (SAR) campaigns in crop protection [1]. The meta-bromo substitution provides a distinct electronic profile (σₘ = +0.39) compared to para-substituted analogs, which may translate to differential target binding or metabolic stability. Agro-chemical discovery groups should select the meta isomer when exploring positional SAR around the benzyl ring.

Protein Synthesis Inhibition Studies Building on Sparsomycin Analog SAR

The bromobenzyl pharmacophore has been identified as the most active benzyl substituent class in sparsomycin-based protein synthesis inhibitors (PMID: 8649347) [2]. While the valinamide scaffold differs from sparsomycin, the conserved bromobenzyl motif supports the hypothesis that this compound may engage ribosomal or translation-related targets. Investigators studying eukaryotic protein synthesis inhibition can use this compound to test whether the bromobenzyl pharmacophore retains activity when presented on a simplified valinamide scaffold, comparing it against unsubstituted benzyl and methoxybenzyl controls.

Enantioselective Synthesis and Chiral Resolution Reference Standard

With a supplier-certified purity of ≥98% and defined (S)-stereochemistry, the compound can serve as a reference standard for chiral HPLC method development or as a starting material for diastereoselective transformations . The presence of a UV-active bromobenzyl chromophore facilitates detection in chromatographic workflows. Procurement of the (R)-enantiomer or a racemic mixture would be required only for control experiments; the (S)-enantiomer alone is sufficient for most asymmetric synthesis applications.

Quote Request

Request a Quote for (S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.